N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized through the condensation of hydrazides with aldehydes or ketones. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 2-hydroxy-5-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction, forming the Schiff base hydrazone .
Industrial Production Methods
The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Amine and aldehyde.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Studied for its anticancer and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence the electron distribution in the metal ion’s coordination sphere, affecting its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. The presence of the hydroxy and methyl groups can enhance its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-6-13(18)11(8-10)9-16-17-14(19)12-4-2-3-7-15-12/h2-9,18H,1H3,(H,17,19)/b16-9+ |
InChI Key |
XESWVTUBWOUVPW-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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